Ethyl 2-ethenylidenepentanoate
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Overview
Description
Ethyl 2-ethenylidenepentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a unique structure with a vinylidene group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethenylidenepentanoate typically involves the esterification of 2-ethenylidenepentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction scheme is as follows:
2-ethenylidenepentanoic acid+ethanolH2SO4ethyl 2-ethenylidenepentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of azeotropic distillation can help in the removal of water, driving the reaction to completion. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethenylidenepentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to its corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles such as amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines in the presence of a base.
Major Products Formed
Hydrolysis: 2-ethenylidenepentanoic acid and ethanol.
Reduction: 2-ethenylidenepentanol.
Substitution: Corresponding amides.
Scientific Research Applications
Ethyl 2-ethenylidenepentanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-ethenylidenepentanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The vinylidene group in its structure allows for unique interactions with nucleophiles, making it a versatile compound in chemical reactions.
Comparison with Similar Compounds
Ethyl 2-ethenylidenepentanoate can be compared with other esters such as ethyl acetate and ethyl propionate. While all these compounds share the ester functional group, this compound is unique due to the presence of the vinylidene group, which imparts different reactivity and properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Ethyl propionate: Used in flavorings and fragrances.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical reactions and interactions, making it a valuable subject for scientific research.
Properties
CAS No. |
39579-63-0 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-4-7-8(5-2)9(10)11-6-3/h2,4,6-7H2,1,3H3 |
InChI Key |
HUCBJLBYFDYLBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C=C)C(=O)OCC |
Origin of Product |
United States |
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